molecular formula C15H18F3N3O4 B1419951 N-Methoxy-N-methyl-1-(4-nitro-2-(trifluoromethyl)phenyl)piperidine-3-carboxamide CAS No. 1171918-79-8

N-Methoxy-N-methyl-1-(4-nitro-2-(trifluoromethyl)phenyl)piperidine-3-carboxamide

Cat. No.: B1419951
CAS No.: 1171918-79-8
M. Wt: 361.32 g/mol
InChI Key: YLEOFNJZGIPYFE-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-1-(4-nitro-2-(trifluoromethyl)phenyl)piperidine-3-carboxamide is a synthetic compound with a molecular weight of 361.32. It is primarily used in proteomics research and is known for its unique chemical structure, which includes a nitro group and a trifluoromethyl group attached to a phenyl ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-N-methyl-1-(4-nitro-2-(trifluoromethyl)phenyl)piperidine-3-carboxamide involves multiple stepsThe final step involves the formation of the piperidinecarboxamide moiety .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and trifluoromethylation reactions, followed by purification steps to ensure the desired purity and yield. The reaction conditions are carefully controlled to optimize the production process and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methyl-1-(4-nitro-2-(trifluoromethyl)phenyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various amine derivatives and substituted phenyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Methoxy-N-methyl-1-(4-nitro-2-(trifluoromethyl)phenyl)piperidine-3-carboxamide is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyl-1-(4-nitro-2-(trifluoromethyl)phenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro and trifluoromethyl groups play a crucial role in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-nitrobenzotrifluoride
  • 4-Nitroanisole
  • 1-Methoxy-4-nitrobenzene

Uniqueness

N-Methoxy-N-methyl-1-(4-nitro-2-(trifluoromethyl)phenyl)piperidine-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds .

Biological Activity

N-Methoxy-N-methyl-1-(4-nitro-2-(trifluoromethyl)phenyl)piperidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive review of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C15H18F3N3O4
  • Molecular Weight : 361.32 g/mol
  • CAS Number : [Not specified in the search results]

The compound features a piperidine core substituted with a methoxy group and a trifluoromethyl phenyl moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been assessed in various studies, focusing primarily on its potential as an anticancer agent and its effects on specific cellular pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to exhibit significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth.

Cell Line IC50 (µM) Mechanism of Action
MDA-MB45329.1Induction of apoptosis
MCF-715.3Cell cycle arrest and apoptosis
A54920.5Inhibition of proliferation

These findings suggest that the compound may induce apoptosis through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the piperidine ring or substituents can significantly affect potency and selectivity against cancer cells.

  • Methoxy Group : Enhances solubility and bioavailability.
  • Trifluoromethyl Substituent : Contributes to increased lipophilicity, potentially enhancing membrane permeability.
  • Nitro Group : May influence electronic properties, affecting interactions with biological targets.

Study 1: In Vitro Evaluation

A study published in a peer-reviewed journal evaluated the efficacy of the compound against several tumor cell lines, demonstrating that it could effectively inhibit cell growth at micromolar concentrations. The study also explored the compound's mechanism of action, revealing that it triggered apoptotic pathways mediated by caspase activation.

Study 2: Pharmacokinetics and Metabolism

Another investigation focused on the pharmacokinetic profile of this compound. The results indicated moderate metabolic stability in liver microsomes, suggesting that while the compound is metabolically active, it retains sufficient stability for therapeutic application.

Properties

IUPAC Name

N-methoxy-N-methyl-1-[4-nitro-2-(trifluoromethyl)phenyl]piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N3O4/c1-19(25-2)14(22)10-4-3-7-20(9-10)13-6-5-11(21(23)24)8-12(13)15(16,17)18/h5-6,8,10H,3-4,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEOFNJZGIPYFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101135071
Record name N-Methoxy-N-methyl-1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101135071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171918-79-8
Record name N-Methoxy-N-methyl-1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171918-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methoxy-N-methyl-1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101135071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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